2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl-substituted imidazole core linked via a sulfanyl bridge to an acetamide group. The N-(4-ethoxyphenyl) moiety introduces an electron-donating ethoxy group, which may influence solubility, metabolic stability, and intermolecular interactions. Its design leverages the imidazole-thioacetamide scaffold, known for coordinating with metal ions in enzyme active sites.
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-26-19-7-5-17(6-8-19)23-20(25)14-27-21-22-9-10-24(21)18-12-15(2)11-16(3)13-18/h5-13H,4,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAKZUNZIUUGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the imidazole derivative with an appropriate acyl chloride to form the acetamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the acetamide moiety.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or the phenyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in the compound’s activity by forming covalent bonds with target proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules identified in the evidence:
Key Structural and Functional Insights:
Imidazole vs. Sulfonyl or sulfanyl groups (e.g., in NAAB-496) may alter electronic properties and metabolic stability compared to the target’s simpler sulfanyl bridge .
Acetamide Substituents :
- The 4-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., chloro, nitro) in analogs. This may improve solubility but reduce electrophilic reactivity .
- The N-hydroxy acetamide analog exhibits direct urease inhibition, suggesting that the target’s ethoxy group could modulate binding affinity or pharmacokinetics .
Crystallographic and Spectroscopic Data :
- Trichloroacetamide derivatives (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) form asymmetric units in crystal structures, influenced by meta-substituent electronic effects .
- NAAB-496’s 13C-NMR data (δ 166.3 ppm for carbonyl) provide benchmarks for validating the target compound’s structural integrity .
Research Findings and Implications
- Urease Inhibition : The N-hydroxy analog of the target compound demonstrated high-resolution binding (2.09 Å) to H. pylori urease, with the imidazole-thioacetamide scaffold coordinating nickel ions in the active site. The ethoxy variant may require structural optimization to match this efficacy .
- Elastase Inhibition : Benzimidazole-thioacetamides (e.g., Compound 2) showed experimental elastase inhibition, suggesting the target’s imidazole core could be repurposed for protease-targeted therapies .
Biological Activity
The compound 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is , with a molecular weight of 262.33 g/mol. The structural formula can be depicted as follows:
Research indicates that compounds similar to 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide may exert their biological effects through various mechanisms, including:
- Inhibition of Heme Oxygenase-1 (HO-1) : HO-1 is implicated in several pathophysiological processes, including inflammation and cancer progression. Compounds that inhibit HO-1 have been shown to reduce cell invasiveness and modulate vascular endothelial growth factor (VEGF) release, suggesting potential anti-cancer properties .
- Antioxidant Activity : By modulating oxidative stress responses, this compound may protect cells from damage caused by reactive oxygen species (ROS), contributing to its cytoprotective effects.
Anticancer Properties
A study highlighted the anticancer activity of related compounds against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. The most notable activity was observed in U87MG cells, where compounds demonstrated significant inhibition of cell proliferation and invasiveness through HO-1 modulation .
Table 1: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide?
- Methodology : The synthesis typically involves:
Imidazole ring formation via cyclization of precursors (e.g., glyoxal and ammonium acetate under acidic conditions).
Substituent introduction : Electrophilic aromatic substitution or coupling reactions to attach 3,5-dimethylphenyl and 4-ethoxyphenyl groups.
Sulfanyl linkage formation : Thiol-alkylation using mercaptoacetamide derivatives.
- Purification is achieved via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and linkage integrity.
- Mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- HPLC for purity assessment (>95% recommended for biological assays) .
Q. How is preliminary biological activity screening conducted for this compound?
- Approach :
- In vitro assays : Antimicrobial (MIC against S. aureus, E. coli), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., COX-2, kinases).
- Positive controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity).
- Dose-response curves to determine IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Strategies :
- Catalyst screening : Use Pd/C or CuI for coupling reactions to reduce side products.
- Flow chemistry : Continuous flow reactors to improve reaction control and scalability.
- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) .
Q. How should contradictory bioactivity data between similar analogs be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replace ethoxy with methoxy) and test in parallel assays.
- Statistical tools : Multivariate analysis (PCA) to identify key structural contributors.
- Metabolic stability testing : Assess if discrepancies arise from pharmacokinetic differences (e.g., CYP450 metabolism) .
Q. What mechanistic studies are recommended to elucidate its anticancer potential?
- Approaches :
- Molecular docking : Screen against targets like EGFR or Bcl-2 to predict binding affinity.
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm programmed cell death.
- Western blotting : Quantify protein expression (e.g., caspase-3, PARP cleavage) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Protocol :
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24h) and analyze degradation products via LC-MS.
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C.
- Long-term storage : Monitor stability at -20°C vs. 4°C over 6–12 months .
Q. What computational methods support SAR studies for this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
